molecular formula C18H14N4O B2559092 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2380188-88-3

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2559092
CAS No.: 2380188-88-3
M. Wt: 302.337
InChI Key: ZSIWNFFYNIFUFL-UHFFFAOYSA-N
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Description

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted azetidine and benzonitrile compounds .

Scientific Research Applications

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s stability and reactivity, allowing it to engage in specific biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile is unique due to its combination of the benzimidazole, azetidine, and benzonitrile groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[3-(benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-9-13-4-3-5-14(8-13)18(23)21-10-15(11-21)22-12-20-16-6-1-2-7-17(16)22/h1-8,12,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIWNFFYNIFUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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